2-(2,4-Dichlorophenyl)-1-fluoronaphthalene
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Overview
Description
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 2,4-dichlorophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, it can undergo Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nitrating agents, with conditions typically involving acidic or basic environments.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while hydrogenation can reduce double bonds to single bonds .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: An herbicide with a similar dichlorophenyl group.
2,4-Dichlorobenzyl Alcohol: An antiseptic with a related structure.
2,4-Dichlorophenylboronic Acid: Used in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene is unique due to the combination of the naphthalene ring with the dichlorophenyl and fluorine substituents. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C16H9Cl2F |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-6-8-13(15(18)9-11)14-7-5-10-3-1-2-4-12(10)16(14)19/h1-9H |
InChI Key |
OAZJCRUFHXYBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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